3-(4-Methoxybenzoyl)-5-methyloxolan-2-one
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Overview
Description
3-(4-Methoxybenzoyl)-5-methyloxolan-2-one is an organic compound characterized by the presence of a methoxybenzoyl group attached to an oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzoyl)-5-methyloxolan-2-one typically involves the reaction of 4-methoxybenzoyl chloride with 5-methyloxolan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process, allowing for better control over reaction parameters and reducing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzoyl)-5-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
3-(4-Methoxybenzoyl)-5-methyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the development of new materials with specific properties, such as non-linear optical materials
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzoyl)-5-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoyl chloride: A precursor used in the synthesis of various derivatives.
4-Methoxybenzoic acid: Shares a similar methoxybenzoyl group but differs in its overall structure and reactivity.
4-(3,4,5-Trimethoxybenzoyl)-2-phenyl-thiazole: Another compound with a methoxybenzoyl group, used in cancer research
Uniqueness
3-(4-Methoxybenzoyl)-5-methyloxolan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
185246-51-9 |
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Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-(4-methoxybenzoyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C13H14O4/c1-8-7-11(13(15)17-8)12(14)9-3-5-10(16-2)6-4-9/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
MHAJNHCJSRWBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)O1)C(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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